BenchChemオンラインストアへようこそ!

Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Bromodomain inhibitors BRPF1 BRD4

Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS 222424-21-7; C₁₁H₁₂N₂O₃, MW 220.22) is a 1,3-dimethylbenzimidazolone (benzimidazole-2-one) heterocycle bearing a methyl ester at the 5-position. This compound belongs to the class of 1,3-dialkyl-2-oxo-2,3-dihydrobenzimidazoles, a privileged scaffold in medicinal chemistry recognized for producing selective bromodomain inhibitors—notably against the BRPF1 and TRIM24 bromodomains.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B7814159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C
InChIInChI=1S/C11H12N2O3/c1-12-8-5-4-7(10(14)16-3)6-9(8)13(2)11(12)15/h4-6H,1-3H3
InChIKeyNNLGJNPQCFCMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate: Benzimidazolone Building Block for Bromodomain-Targeted Library Synthesis and Fragment-Based Drug Discovery


Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS 222424-21-7; C₁₁H₁₂N₂O₃, MW 220.22) is a 1,3-dimethylbenzimidazolone (benzimidazole-2-one) heterocycle bearing a methyl ester at the 5-position [1]. This compound belongs to the class of 1,3-dialkyl-2-oxo-2,3-dihydrobenzimidazoles, a privileged scaffold in medicinal chemistry recognized for producing selective bromodomain inhibitors—notably against the BRPF1 and TRIM24 bromodomains [2]. The 1,3-dimethyl substitution pattern on the 2-oxo ring system is a critical pharmacophoric element, as it correctly vectors the 5-position substituent toward the acetyl-lysine binding pocket of bromodomain proteins, a feature confirmed by X-ray crystallography of its carboxamide derivative in complex with the N-terminal bromodomain of human BRD4 at 1.37 Å resolution (PDB 4UYD) [3].

Why Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate Cannot Be Replaced by Its Free Acid, Ethyl Ester, or Non-Methylated Analog in Bromodomain-Focused Library Synthesis


The 1,3-dimethyl-2-oxo substitution pattern on the benzimidazole core is not a generic decoration. Removal of either N-methyl group (as in the non-methylated analog methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate) eliminates the hydrophobic contacts that orient the 5-position substituent into the bromodomain acetyl-lysine recognition channel, as demonstrated by co-crystal structures showing that the N1 and N3 methyl groups of the benzimidazolone make van der Waals contacts with BRD4 residues Pro82 and Leu92 [1]. Substituting the methyl ester for the free carboxylic acid (CAS 64826-45-5) abolishes the ability to directly generate carboxamide derivatives via simple aminolysis—a transformation that produced compound 1 (1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxamide), which engages BRD4 with a Kd of 137 nM against BRPF1 [2]. Replacing the methyl ester with the ethyl ester (CAS not available) increases molecular weight by 14 Da and adds an additional rotatable bond (ΔLogP ≈ +0.5), altering both permeability and synthetic tractability for amide library generation. These structural features are not interchangeable without sacrificing either target engagement geometry or downstream synthetic utility.

Quantitative Differentiation Evidence for Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate


Direct Synthetic Utility for Generating Bromodomain Inhibitor Carboxamides: Methyl Ester vs. Free Carboxylic Acid

The methyl ester of the target compound enables direct conversion to carboxamide-based bromodomain ligands via aminolysis without the need for coupling reagents, whereas the corresponding free carboxylic acid (1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid, CAS 64826-45-5) requires activation (e.g., HATU, EDCI) that can complicate purification and reduce yields in parallel library formats. The amide analog (1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxamide) directly derived from this methyl ester binds the N-terminal bromodomain of human BRD4 with confirmed electron density at 1.37 Å resolution (PDB 4UYD) and achieves a Kd of 137 nM against BRPF1 and 222 nM against TRIM24 bromodomains as reported in the dual TRIM24-BRPF1 inhibitor program [1][2]. The free acid form cannot participate in this direct one-step diversification workflow without additional synthetic steps, representing a quantitative advantage in step count (1 step vs. 2 steps) and typical isolated yield differential of 15-25% after amidation.

Bromodomain inhibitors BRPF1 BRD4 Fragment-based drug discovery Parallel amide synthesis

Methyl vs. Ethyl Ester: Lower LogP and Reduced Rotatable Bond Count for Fragment-Like Physicochemical Properties

The target compound (methyl ester, MW 220.22, XLogP3 1.3, 2 rotatable bonds) possesses a calculated LogP value that is approximately 0.5 units lower than its ethyl ester analog (ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, MW ~234, predicted XLogP3 ~1.8) based on the Hansch-Leo fragment constant for the methyl-to-ethyl homologation (π = +0.5) [1]. Additionally, the ethyl ester introduces one extra rotatable bond (3 vs. 2), increasing conformational entropy penalty upon binding. These differences are quantitatively meaningful in fragment-based drug discovery, where the Rule of Three guidelines (MW < 300, LogP ≤ 3, ≤ 3 rotatable bonds) prioritize lower-LogP, lower-MW starting points to maximize ligand efficiency metrics. The methyl ester's lower LogP also predicts improved aqueous solubility relative to the ethyl ester (estimated 1.5- to 2-fold increase based on the general solubility-LogP relationship for neutral compounds), reducing DMSO stock solution precipitation risk during high-concentration screening [2].

Fragment-based screening Ligand efficiency Rule of Three Physicochemical optimization Permeability

Spectroscopic Identity Confirmation: FTIR Fingerprint Distinguishes Methyl Ester from Ethyl Ester and Free Acid Analogs

The target compound has a validated FTIR spectrum deposited in the SpectraBase spectral database (Compound ID: F9E7osB1ltA), providing a unique vibrational spectroscopic fingerprint for incoming material identity verification [1]. The methyl ester carbonyl stretch (νC=O, ester) characteristically appears at a higher wavenumber (~1720-1740 cm⁻¹) compared to the 2-oxo urea carbonyl of the benzimidazolone ring (~1690-1700 cm⁻¹), while the free acid analog exhibits a broad O-H stretch (~2500-3300 cm⁻¹) and a shifted carbonyl absorption that is absent in the ester. This spectroscopic signature enables rapid, non-destructive differentiation of the methyl ester from the acid analog during incoming QC without requiring chromatographic method development. The ethyl ester would display additional C-H stretching bands from the ethoxy -CH₂- group not present in the methyl ester's FTIR spectrum.

Quality control FTIR spectroscopy Identity testing Procurement verification Compound authentication

Structural Precedent for Target Engagement: 1.37 Å Co-Crystal Structure of Carboxamide Derivative in BRD4 Bromodomain Confirms Binding Mode Accessibility from the 5-Position

A high-resolution (1.37 Å) X-ray co-crystal structure of the carboxamide derivative 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxamide bound to the N-terminal bromodomain of human BRD4 (PDB 4UYD) provides direct structural validation that the 5-position of the 1,3-dimethylbenzimidazolone core projects directly into the acetyl-lysine recognition pocket and is accessible for derivatization [1]. The amide -NH₂ group forms a hydrogen bond with Asn140 (2.9 Å), while the 1,3-dimethyl-2-oxo scaffold anchors the molecule via hydrophobic contacts with the WPF shelf (Trp81, Pro82, Phe83). The methyl ester analog can access this same binding pose after in situ hydrolysis or serve as a prodrug ester. In contrast, the non-methylated analog (2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate) lacks the N1 and N3 methyl groups that fill the hydrophobic subpockets defined by Leu92 and Ile146, which are expected to reduce affinity by at least 10-fold based on the SAR trends reported for N-desmethyl benzimidazolones in the BRPF1 inhibitor series [2]. The free acid analog would place a negatively charged carboxylate in a hydrophobic channel, further compromising binding.

Structure-based drug design BRD4 bromodomain X-ray crystallography Binding mode validation Benzimidazolone scaffold

Commercial Availability at Defined Purity: 95% Minimum Purity Specification with Analytical Traceability vs. Research-Grade Free Acid

The target compound is commercially available with a documented minimum purity specification of 95% (AKSci Catalog 8327DF), supported by batch-specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation . This defined purity threshold (±5% uncertainty) is critical for reproducible SAR studies, particularly in fragment-based screening where impurities at ≥5% can generate false-positive hits. The corresponding free acid (1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid, CAS 64826-45-5) is typically offered as a research-grade material without a specified minimum purity, introducing greater variability between lots that can confound dose-response measurements . For procurement decisions, the guaranteed 95% purity provides a quantifiable quality benchmark that reduces the risk of assay interference from undefined impurities, translating to more reproducible biological data.

Procurement specification Purity analysis Quality assurance Vendor comparison Compound sourcing

Optimal Deployment Scenarios for Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate Based on Differentiated Evidence


Parallel Amide Library Synthesis for Bromodomain (BRPF1/TRIM24/BRD4) Chemical Probe Development

This compound is optimally deployed as the carboxylic acid surrogate in parallel amidation arrays targeting bromodomain-containing proteins. The methyl ester enables direct reaction with diverse primary and secondary amines (e.g., alkyl, benzyl, heteroaryl amines) in a single synthetic step without coupling reagents, generating carboxamide libraries that have been crystallographically validated to engage the BRD4 acetyl-lysine binding pocket (PDB 4UYD) [1]. The resulting amides have demonstrated Kd values as low as 137 nM against BRPF1 and 222 nM against TRIM24 in optimized leads, confirming the tractability of this scaffold for bromodomain chemical probe generation [2].

Fragment-Based Drug Discovery Starting Point with Validated Bromodomain Binding Pose

With a molecular weight of 220.22 Da, XLogP3 of 1.3, and only 2 rotatable bonds, this compound satisfies all Rule of Three criteria for fragment-based screening [1]. The 1.37 Å co-crystal structure of its carboxamide derivative in complex with the BRD4 N-terminal bromodomain provides a high-confidence binding mode template for structure-guided fragment growing, merging, or linking strategies [2]. The fragment-like properties combined with the structural validation make it a superior starting point compared to the higher-MW, higher-LogP ethyl ester analog or the synthetically less versatile free acid.

Quality-Controlled Procurement for Multi-Institutional Consortium Screening Cascades

When sourcing this building block for multi-site screening consortia, the guaranteed ≥95% purity specification with batch-specific CoA documentation provides an auditable quality benchmark [1]. The FTIR reference spectrum in SpectraBase (Compound ID: F9E7osB1ltA) offers a rapid, non-destructive identity test that can be performed at each receiving site, ensuring compound integrity across distributed screening networks [2]. This level of QC documentation is often unavailable for the free acid analog, making the methyl ester the preferred procurement choice for consortia requiring standardized compound handling protocols.

Synthetic Intermediate for Benzimidazolone-Derived Sulfonamide and Carboxamide Bioisostere Programs

The methyl ester serves as a versatile intermediate for generating multiple bioisosteric series: (a) direct aminolysis to primary, secondary, and tertiary carboxamides; (b) hydrazinolysis to acyl hydrazides; (c) reduction to the benzyl alcohol; or (d) hydrolysis to the free acid for subsequent sulfonamide coupling at the 5-position via the sulfonyl chloride [1]. This four-directional diversification from a single intermediate is enabled by the methyl ester's balanced reactivity, which is sufficiently activated for nucleophilic attack while resistant to premature hydrolysis under mild basic conditions—a profile that the ethyl ester does not identically replicate due to its slower aminolysis kinetics [2].

Quote Request

Request a Quote for Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.